molecular formula C24H21F3N2O3 B303974 N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide

N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide

カタログ番号 B303974
分子量: 442.4 g/mol
InChIキー: SZYGTETXSNZVHG-BKUYFWCQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide, also known as STF-62247, is a small molecule inhibitor that targets the metabolic enzyme glucose transporter 1 (GLUT1). GLUT1 is overexpressed in many cancer cells and is essential for their survival, making it an attractive target for cancer therapy.

作用機序

N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide inhibits GLUT1, a membrane protein that transports glucose into cells. GLUT1 is overexpressed in many cancer cells and is essential for their survival. By inhibiting GLUT1, N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide reduces glucose uptake and lactate production in cancer cells, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide has been shown to have a selective effect on cancer cells, with little to no effect on normal cells. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to decreased tumor growth and improved survival in preclinical models. N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide has also been shown to enhance the anti-tumor effects of other cancer therapies, such as radiation and chemotherapy.

実験室実験の利点と制限

One advantage of N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to enhance the anti-tumor effects of other cancer therapies. One limitation of N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide is its poor solubility, which can make it difficult to administer in vivo. Another limitation is its limited bioavailability, which can limit its effectiveness in some cancer types.

将来の方向性

There are several future directions for research on N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide. One direction is the development of more potent and selective inhibitors of GLUT1. Another direction is the investigation of the combination of N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide with other cancer therapies, such as immunotherapy. Additionally, the use of N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide as a diagnostic tool to identify GLUT1-overexpressing tumors may have clinical applications. Finally, the investigation of the role of GLUT1 in other diseases, such as diabetes and neurodegenerative disorders, may provide new avenues for therapeutic intervention.
Conclusion:
In conclusion, N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide is a promising small molecule inhibitor that targets the metabolic enzyme GLUT1 in cancer cells. Its specificity for cancer cells and ability to enhance the anti-tumor effects of other cancer therapies make it an attractive target for cancer therapy. Further research is needed to optimize its effectiveness and investigate its potential in other diseases.

合成法

N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide was first synthesized by researchers at the National Cancer Institute (NCI) in the United States. The synthesis method involves a series of chemical reactions starting with 3,4-dimethylbenzaldehyde and 2-furylboronic acid, followed by coupling with a trifluoromethylbenzylamine and vinyl borate to form the key intermediate. This intermediate is then treated with N,N-dimethylformamide and triethylamine to form the final product, N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide.

科学的研究の応用

N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit glucose uptake and lactate production in cancer cells, leading to decreased cell proliferation and increased cell death. In vivo studies have demonstrated that N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide can inhibit tumor growth and improve survival in mouse models of cancer.

特性

製品名

N-[2-(2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]-3,4-dimethylbenzamide

分子式

C24H21F3N2O3

分子量

442.4 g/mol

IUPAC名

N-[(Z)-1-(furan-2-yl)-3-oxo-3-[[2-(trifluoromethyl)phenyl]methylamino]prop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C24H21F3N2O3/c1-15-9-10-17(12-16(15)2)22(30)29-21(13-19-7-5-11-32-19)23(31)28-14-18-6-3-4-8-20(18)24(25,26)27/h3-13H,14H2,1-2H3,(H,28,31)(H,29,30)/b21-13-

InChIキー

SZYGTETXSNZVHG-BKUYFWCQSA-N

異性体SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC3=CC=CC=C3C(F)(F)F)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CC=C3C(F)(F)F)C

正規SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CC=C3C(F)(F)F)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。